

# Unveiling DS-1558: A Preclinical Contender in Glucose Reduction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DS-1558 |           |
| Cat. No.:            | B607205 | Get Quote |

An Objective Comparison of the Novel GPR40 Agonist's Preclinical Glucose-Lowering Effects Against Established Diabetes Therapies

#### For Immediate Release

This guide provides a comprehensive analysis of the preclinical data supporting the glucose-lowering effects of **DS-1558**, a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist. As the landscape of type 2 diabetes treatment evolves, understanding the preclinical performance of novel therapeutic candidates is paramount for researchers, scientists, and drug development professionals. This document summarizes the available preclinical data for **DS-1558**, places it in context with established glucose-lowering agents, and provides detailed experimental methodologies to support further research and development.

It is important to note that while **DS-1558** has been investigated for its glucose-lowering properties in preclinical models, the same compound, under the names STI-1558 and OVYDSO (olgotrelvir), has undergone Phase 1, 2, and 3 clinical trials for the treatment of COVID-19.[1][2][3][4] The mechanism of action for the antiviral indication is the inhibition of the main protease (Mpro) and Cathepsin L, which is distinct from its GPR40 agonism in the context of diabetes. To date, no clinical trial data for the glucose-lowering effects of **DS-1558** have been published. Therefore, this guide focuses exclusively on its preclinical evaluation as a potential anti-diabetic agent.

## **Mechanism of Action: GPR40 Agonism**



**DS-1558** exerts its glucose-lowering effects by acting as a potent agonist for GPR40, a G protein-coupled receptor predominantly expressed in pancreatic  $\beta$ -cells.[5] Activation of GPR40 by **DS-1558** in the presence of elevated glucose levels stimulates insulin secretion. This glucose-dependent mechanism of action suggests a potentially lower risk of hypoglycemia compared to some existing insulin secretagogues.

### **GPR40 Signaling Pathway**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sorrento Announces Phase 3 Trial Met Primary Endpoint and Key Secondary Endpoint in Mild or Moderate COVID-19 Adult Patients Treated with Ovydso (Olgotrelvir), an Oral Mpro Inhibitor as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]
- 2. Sorrento Announces the Full Enrollment of the Pivotal Phase [globenewswire.com]
- 3. Sorrento Announces the Full Enrollment of the Pivotal Phase 3 Trial with Olgotrelvir (OVYDSOTM) (STI-1558), a Second Generation Oral Mpro Inhibitor, as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]
- 4. Olgotrelvir Wikipedia [en.wikipedia.org]
- 5. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling DS-1558: A Preclinical Contender in Glucose Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607205#validating-the-glucose-lowering-effects-of-ds-1558]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com